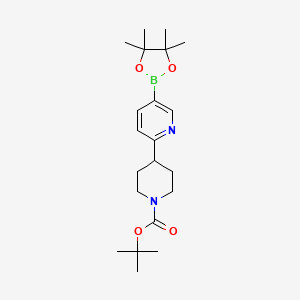

tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidine-1-carboxylate

Übersicht

Beschreibung

tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring, a pyridine ring, and a boronate ester group. This compound is often used as an intermediate in organic synthesis, particularly in the formation of more complex molecules through cross-coupling reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidine-1-carboxylate typically involves multiple steps:

Formation of the Boronate Ester: The boronate ester group is introduced through a reaction between a boronic acid or boronic ester and the corresponding halogenated pyridine derivative. This step often employs palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Piperidine Ring Formation: The piperidine ring is usually synthesized separately and then coupled with the pyridine derivative. This can involve nucleophilic substitution reactions where a piperidine derivative reacts with a halogenated pyridine.

tert-Butyl Protection: The tert-butyl group is introduced to protect the carboxylate functionality during the synthesis. This is typically done using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated systems for reagent addition and product isolation.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester group, converting it into a boronic acid.

Reduction: Reduction reactions can target the pyridine ring, potentially converting it into a piperidine ring.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyridine and piperidine rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products

Oxidation: Boronic acids or boronic esters.

Reduction: Reduced pyridine derivatives or fully saturated piperidine derivatives.

Substitution: Alkylated or arylated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Synthesis Approaches

The synthesis of this compound typically involves several steps:

- Formation of the piperidine backbone : Starting from tert-butyl piperidine derivatives.

- Boronic ester formation : Utilizing the tetramethyl dioxaborolane moiety to introduce boron functionality.

- Coupling reactions : Employing coupling techniques such as Suzuki or Buchwald-Hartwig reactions to attach the pyridine ring to the piperidine structure .

Medicinal Chemistry

The compound is primarily explored for its potential as a pharmaceutical agent. Its structural features suggest possible interactions with biological targets such as kinases and receptors:

- Kinase Inhibition : Studies indicate that compounds with similar structures can selectively inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Such inhibition may be beneficial in cancer therapeutics .

- Neuropharmacology : The piperidine structure is often associated with neuroactive compounds. Research into derivatives of this compound may lead to new treatments for neurological disorders .

Organic Synthesis

tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidine-1-carboxylate serves as an important intermediate in organic synthesis:

- Building Block for Complex Molecules : Its unique functional groups allow it to act as a versatile building block in the synthesis of more complex pharmaceuticals and agrochemicals.

- Reagent in Cross-Coupling Reactions : The boron moiety facilitates cross-coupling reactions essential for constructing carbon-carbon bonds in organic synthesis .

Case Studies and Research Findings

Several studies highlight the utility of this compound in research settings:

Wirkmechanismus

The mechanism by which tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidine-1-carboxylate exerts its effects depends on the specific application. In cross-coupling reactions, the boronate ester group interacts with palladium catalysts to form new carbon-carbon bonds. In biological systems, the compound’s activity would depend on its interaction with specific molecular targets, such as enzymes or receptors, which is determined by the structure of its piperidine and pyridine rings.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate

- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate

Uniqueness

What sets tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidine-1-carboxylate apart is the presence of both a pyridine and a piperidine ring, along with the boronate ester group. This combination of functional groups allows for a wide range of chemical transformations and applications, making it a highly versatile compound in both research and industrial contexts.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique properties

Biologische Aktivität

tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidine-1-carboxylate (CAS No. 1048970-17-7) is a compound of significant interest due to its potential biological activities. This compound features a boron-containing moiety, which is known for its unique interactions in biological systems. The following sections will detail its synthesis, biological activities, and relevant research findings.

Synthesis

The synthesis of this compound involves several steps. A common method includes the use of tert-butyl 4-hydroxypiperidine-1-carboxylate as a starting material. The process generally yields a high degree of purity and is characterized by the formation of the boronate ester through reaction with appropriate boron precursors .

Biological Activity

The biological activity of this compound is primarily linked to its interaction with various biological targets, particularly in the context of cancer and inflammatory diseases.

The compound acts as an antagonist to chemokine receptors CXCR1 and CXCR2. These receptors are pivotal in mediating inflammatory responses and are implicated in various cancers. Research has shown that compounds with similar structures can inhibit CXCL1-induced calcium flux in human polymorphonuclear cells (PMNs), indicating their potential as anti-inflammatory agents .

Case Studies and Findings

-

CXCR Antagonism : A study demonstrated that boronic acid derivatives can effectively inhibit CXCR1 and CXCR2. The compound's structure allows it to bind competitively to these receptors, thereby blocking the signaling pathways that lead to inflammation and tumor progression .

Compound IC50 (nM) Effect SX-517 38 Inhibition of CXCL1-induced Ca²⁺ flux tert-butyl derivative TBD Potential anti-inflammatory activity - In Vivo Studies : In animal models, derivatives of this compound have shown promise in reducing tumor size and metastasis when administered in conjunction with standard chemotherapy treatments. This suggests a synergistic effect that enhances therapeutic outcomes .

- Toxicity Profile : Preliminary toxicity studies indicate that while the compound exhibits some irritant properties, it does not present significant acute toxicity at therapeutic doses. Long-term studies are needed to fully understand its safety profile .

Q & A

Basic Questions

Q. What is the role of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group in this compound’s reactivity?

The pinacol boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, a key method for forming carbon-carbon bonds in medicinal chemistry. This group stabilizes the boron atom via chelation with the diol, enhancing its stability under ambient conditions while retaining reactivity with palladium catalysts. Researchers should ensure anhydrous conditions and use ligands like Pd(PPh₃)₄ to optimize coupling efficiency .

Q. What safety precautions are critical when handling this compound?

Key precautions include:

- Respiratory/eye protection : Use lab-grade goggles and NIOSH-approved respirators due to potential dust/aerosol formation .

- Handling : Avoid ignition sources (sparks, heat) as the compound may decompose under thermal stress .

- Storage : Store in a cool, dry environment (<25°C) away from oxidizing agents (e.g., peroxides) . Refer to SDS sections on hazard identification and stability for lab-specific protocols .

Q. Which spectroscopic techniques are essential for characterizing this boronate ester?

- ¹H/¹³C NMR : Identify proton environments (e.g., tert-butyl at δ ~1.4 ppm, pyridyl protons at δ 7.5–8.5 ppm) and confirm piperidine/boronate connectivity .

- Mass spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]+ expected at m/z ~375) and detect impurities .

- FT-IR : Confirm boronate B-O stretches (~1350 cm⁻¹) and carbonyl groups (~1700 cm⁻¹) .

Advanced Research Questions

Q. How can synthetic routes to this compound be optimized for improved yield and purity?

- Stepwise coupling : Use Miyaura borylation of 5-bromo-2-pyridylpiperidine intermediates with bis(pinacolato)diboron (1.1 eq) and PdCl₂(dppf) (5 mol%) in THF at 80°C .

- Purification : Employ silica gel chromatography (hexane/EtOAc gradient) or recrystallization from ethanol/water to isolate the product (>95% purity) .

- Yield enhancement : Optimize reaction time (12–18 hrs) and monitor by TLC to minimize side products like deboronation .

Q. How should researchers address discrepancies in NMR data during characterization?

- Solvent effects : Use deuterated DMSO or CDCl₃ to resolve splitting patterns; pyridyl protons may show coupling (J = 5–6 Hz) influenced by the boronate group .

- Dynamic effects : Piperidine ring puckering can cause broadening; acquire spectra at elevated temperatures (e.g., 40°C) to sharpen signals .

- Impurity analysis : Compare with reference spectra of common byproducts (e.g., deprotected piperidine or hydrolyzed boronate) .

Q. What strategies are effective for designing analogs of this compound targeting kinase inhibition?

- Bioisosteric replacement : Substitute the pyridyl ring with pyrimidine (e.g., CAS 940284-98-0) to modulate binding affinity .

- Piperidine modification : Introduce substituents (e.g., methyl, fluorophenyl) at the 4-position to enhance steric complementarity with ATP-binding pockets .

- Boronate masking : Replace pinacol with 1,2-ethanediol to alter hydrolysis kinetics and improve cell permeability .

Q. How does the tert-butyloxycarbonyl (Boc) group influence the compound’s stability and reactivity?

- Stability : The Boc group protects the piperidine nitrogen from oxidation and reduces hygroscopicity, enabling long-term storage .

- Deprotection : Use TFA in DCM (1:4 v/v) for 2 hrs at 0°C to cleave the Boc group without affecting the boronate .

- Reactivity : The electron-withdrawing carbamate slightly deactivates the piperidine, reducing undesired nucleophilic side reactions .

Q. Methodological Considerations

- Contradictions in evidence : Some SDS documents classify the compound as "not hazardous" , while others recommend stringent PPE . Researchers should validate safety protocols using batch-specific purity data.

- Data gaps : Limited information exists on environmental toxicity; follow ALARA principles for waste disposal .

Eigenschaften

IUPAC Name |

tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33BN2O4/c1-19(2,3)26-18(25)24-12-10-15(11-13-24)17-9-8-16(14-23-17)22-27-20(4,5)21(6,7)28-22/h8-9,14-15H,10-13H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXOJAAGSLUISIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C3CCN(CC3)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33BN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.